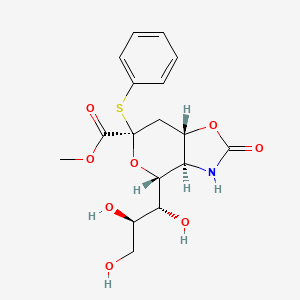

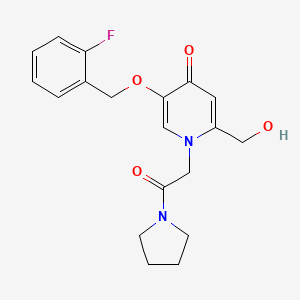

Methyl (Phenyl 5-N,4-O-Carbonyl-3,5-dideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl (Phenyl 5-N,4-O-Carbonyl-3,5-dideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate” is an intriguing biomedical innovation . It is emerging as an exquisite inhibitor, precisely zeroing in on pivotal enzymes implicated in the intricate pathogenesis of various maladies .

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the search results. It’s known to act as an inhibitor, targeting certain enzymes , but the specific reactions and pathways are not detailed.Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a molecular weight of 399.41 . It should be stored at temperatures between 0-10°C and should be kept away from heat as it is heat sensitive .科学的研究の応用

Synthesis Approaches and Derivatives

The compound Methyl (Phenyl 5-N,4-O-Carbonyl-3,5-dideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate and its derivatives have been a focal point in the synthesis of complex carbohydrate structures. For instance, it's been used in the synthesis of Sialic Acid Analogues and various sialyl donors, providing a base for the creation of biologically significant structures (Kai et al., 1997) (Podvalnyy et al., 2014). Protective methods have been explored for individual hydroxyl groups of this compound, indicating its versatility in chemical synthesis (Akai et al., 1999).

Chemical Modifications and Applications

Various studies have demonstrated the modification of this compound to create a range of derivatives with potential applications in biochemical and medicinal fields. This includes the creation of partially O-acetylated derivatives and the synthesis of compounds like Tetrazolyl Derivatives for glycosylations (Furuhata & Ogura, 1989) (Nakamura et al., 1993). The versatility of this compound is highlighted by its use in the synthesis of sialoglycoconjugates, showing its potential in the study and creation of complex glycosylated structures (Hasegawa et al., 1990).

Structural Analysis and Stability

In-depth structural analysis and modification of this compound have provided insights into the stability and reactivity of its derivatives, crucial for its application in the synthesis of more complex molecules. For instance, studies involving the creation of N-Trifluoroacetylated Neuraminic Acid Tetraol from its derivatives underline the importance of understanding its structural aspects (Podvalnyy et al., 2014).

将来の方向性

特性

IUPAC Name |

methyl (3aR,4R,6R,7aS)-2-oxo-6-phenylsulfanyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-3a,4,7,7a-tetrahydro-3H-pyrano[3,4-d][1,3]oxazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO8S/c1-24-15(22)17(27-9-5-3-2-4-6-9)7-11-12(18-16(23)25-11)14(26-17)13(21)10(20)8-19/h2-6,10-14,19-21H,7-8H2,1H3,(H,18,23)/t10-,11+,12-,13-,14-,17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTWMNLOCAQKPJ-NPPSNJSXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC2C(C(O1)C(C(CO)O)O)NC(=O)O2)SC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@]1(C[C@H]2[C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)O2)SC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (Phenyl 5-N,4-O-Carbonyl-3,5-dideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(trifluoromethylsulfonylamino)phenyl]acetamide](/img/structure/B2576612.png)

![N-(3-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2576613.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2576619.png)

![(2Z)-N-(2,3-dimethylphenyl)-8-methoxy-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2576620.png)

![1-Piperazinecarboxylic acid, 4-[(4-nitrophenyl)acetyl]-, 1,1-dimethylethylester](/img/structure/B2576621.png)

![N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B2576627.png)

![N-(3-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2576630.png)

![Methyl 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate](/img/structure/B2576631.png)